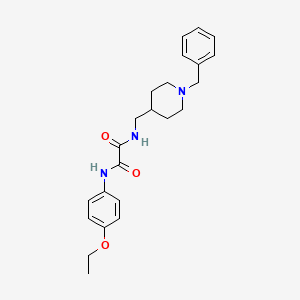

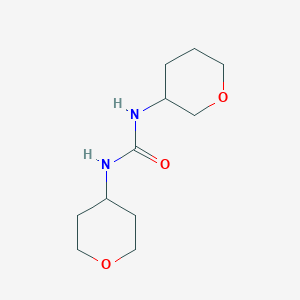

![molecular formula C19H13Cl2N3O B3016319 5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 400077-27-2](/img/structure/B3016319.png)

5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone" is a heterocyclic molecule that appears to be related to various benzimidazole derivatives studied for their potential pharmacological activities. Benzimidazole derivatives are known for their diverse range of biological activities, including their role as thromboxane A2 receptor antagonists , and their potential in the synthesis of various heterocyclic compounds with potential pharmaceutical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, a series of 1-benzylbenzimidazole derivatives were synthesized for evaluation as thromboxane A2 receptor antagonists, with structure-activity relationships indicating the importance of the alkanoic acid side chain for potency . Another study describes a one-pot, four-component reaction to produce pyrido[1,2-a]benzimidazole derivatives, suggesting a mechanism involving the formation of polysubstituted benzenes followed by substitution and annulation reactions . A water-mediated, catalyst-free method has also been reported for the synthesis of functionalized pyrimidine derivatives, highlighting the advantages of using water as a reaction medium and avoiding toxic solvents .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using various spectroscopic techniques. For example, a study on a pyrazolo[1,5-c]pyrimidinone derivative provided detailed structural information through X-ray crystallography and density functional theory (DFT) calculations, comparing experimental and theoretical data . The importance of the molecular structure in determining the properties and potential interactions of these compounds is evident in the literature.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical transformations. A study on the transformation of a benzimidazole-pyrrolidinone compound showed the synthesis of N-substituted derivatives and the potential for creating a wide range of 1,2-disubstituted benzimidazoles with different functional groups . Another study focused on the formation of cocrystals and salts of a benzimidazole derivative with pyromellitic acid, demonstrating the role of heterosynthons in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Photochromic properties of benzimidazol[1,2a]pyrrolidin-2-ones were synthesized and analyzed, showing the potential for creating thermally stable, highly colored photochromes . The optical properties of novel oxadiazole derivatives were also investigated, with absorption and emission spectra providing insights into the influence of substituent groups on the photophysical properties .

Scientific Research Applications

Chemical Synthesis and Complex Formation

5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone and its derivatives have been extensively studied for their roles in chemical synthesis and complex formation. For instance, they are utilized in the creation of multidentate N-heterocyclic carbenes and their silver(I) complex derivatives. These compounds exhibit stability in certain conditions and play a role in the formation of complex chemical structures (Caballero et al., 2001).

Catalytic Activity in Organic Reactions

Benzimidazole derivatives, including those related to 5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, have been shown to possess catalytic properties in various organic reactions. They have been utilized in Suzuki–Miyaura cross-coupling and arylation reactions, demonstrating efficient routes for the formation of asymmetric biaryl compounds, even at very low loading (Akkoç et al., 2016).

Molecular Docking Studies and Anticancer Activity

These compounds have been the subject of molecular docking studies, particularly in the context of anticancer research. The analysis of their tautomeric properties, conformations, and interactions with cancer-related targets, such as EGFR inhibitors, has been a key area of study. Some derivatives have shown promising binding affinities and potential anticancer activities in these studies (Karayel, 2021).

Applications in Antimicrobial Research

The antimicrobial properties of certain derivatives of 5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone have been explored. For instance, studies have shown that some derivatives exhibit significant in vitro antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Göker et al., 2005).

Development of Anticancer Agents

Organometallic complexes based on derivatives of this compound have been synthesized and evaluated as potential anticancer agents. These complexes have been studied for their cytotoxicity, cell cycle effects in human cancer cells, and their ability to inhibit cyclin-dependent kinases (Cdks), an important target in cancer therapy (Stepanenko et al., 2011).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as dichlorobenzyl alcohol , have been found to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .

Mode of Action

These interactions could potentially lead to changes in the conformation or function of the target molecules .

Biochemical Pathways

Similar compounds have been shown to have a virucidal effect against a number of viruses associated with the common cold, observed by a reduction in the viral load .

Pharmacokinetics

Compounds with similar structures are often well absorbed and distributed throughout the body due to their lipophilic nature .

Result of Action

Similar compounds have been shown to reduce throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, a low-pH environment has been found to enhance the virucidal activity of similar compounds .

properties

IUPAC Name |

5-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O/c20-14-7-5-13(15(21)9-14)11-24-17-4-2-1-3-16(17)23-19(24)12-6-8-18(25)22-10-12/h1-10H,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIKEBQSQDNQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=CNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

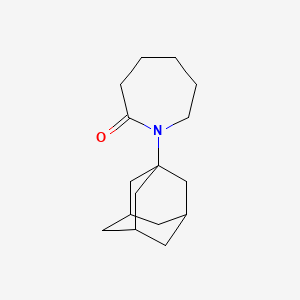

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

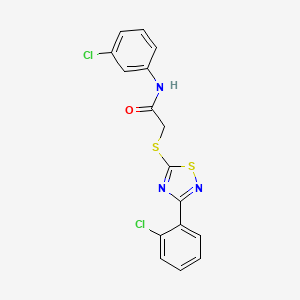

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)

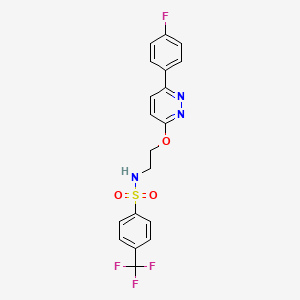

![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)

![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3016251.png)

![1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3016257.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)